2-(4-benzylpiperidin-1-yl)-N-(3-nitrophenyl)-2-oxoacetamide

Regioisomer differentiation Physicochemical profiling Drug-likeness

Complete your NMDA receptor antagonist positional scanning study with this critical meta-nitro regioisomer (CAS 496054-95-6). Unlike the ortho-nitro isomer, this compound's 3-amino derivative from reduction provides a clean diversification point without intramolecular cyclization risk. Essential for deconvoluting sigma receptor subtype selectivity across the 4-benzylpiperidine oxoacetamide series.

Molecular Formula C20H21N3O4
Molecular Weight 367.405
CAS No. 496054-95-6
Cat. No. B2378832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-benzylpiperidin-1-yl)-N-(3-nitrophenyl)-2-oxoacetamide
CAS496054-95-6
Molecular FormulaC20H21N3O4
Molecular Weight367.405
Structural Identifiers
SMILESC1CN(CCC1CC2=CC=CC=C2)C(=O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C20H21N3O4/c24-19(21-17-7-4-8-18(14-17)23(26)27)20(25)22-11-9-16(10-12-22)13-15-5-2-1-3-6-15/h1-8,14,16H,9-13H2,(H,21,24)
InChIKeyDXPKOMCHKUAXCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 496054-95-6: Sourcing the Meta-Nitro Regioisomer of 4-Benzylpiperidinyl Oxoacetamide for SAR and CNS-Targeted Screening


2-(4-Benzylpiperidin-1-yl)-N-(3-nitrophenyl)-2-oxoacetamide (CAS 496054-95-6, molecular formula C₂₀H₂₁N₃O₄, MW 367.4 g/mol) is a synthetic small molecule belonging to the 4-benzylpiperidine oxoacetamide class. [1] These compounds are disclosed in patent literature as N-methyl-D-aspartate (NMDA) receptor antagonists, with the 4-benzylpiperidine scaffold conferring CNS permeability and the oxoacetamide linker bridging the piperidine nitrogen to a substituted anilide moiety. [2] The defining structural feature of this specific compound is the meta (3-) nitro substitution on the phenyl ring, distinguishing it from its ortho-nitro (CAS 899974-79-9) and para-nitro (CAS 496055-85-7) regioisomers. [3] The parent scaffold, 4-benzylpiperidine, is a well-characterized monoamine releasing agent with EC₅₀ values of 109 nM (dopamine), 41.4 nM (norepinephrine), and 5,246 nM (serotonin), and also acts as a monoamine oxidase inhibitor (MAO-A IC₅₀ ≈ 130 μM; MAO-B IC₅₀ ≈ 750 μM). [4]

Why the 3-Nitro Position in CAS 496054-95-6 Cannot Be Interchanged with 2-Nitro or 4-Nitro Analogs


Within the 4-benzylpiperidine oxoacetamide series, the position of the nitro substituent on the anilide ring (ortho, meta, or para relative to the amide linkage) constitutes a critical pharmacophoric variable that modulates both electronic properties and target recognition. The meta-nitro substitution in CAS 496054-95-6 produces a distinct electrostatic potential distribution compared to the para-nitro regioisomer (CAS 496055-85-7) and ortho-nitro regioisomer (CAS 899974-79-9), with the nitro group in the 3-position positioned to interact with a different spatial region of any binding pocket. [1] In N-benzylpiperidine SAR studies, the position of aromatic substituents has been shown to determine sigma receptor subtype selectivity (σ₁ vs. σ₂) with selectivity ratios varying from 0.1 to 9 across regioisomers. [2] Furthermore, the meta-nitro group alters the pKₐ of the anilide NH and the hydrogen-bonding capacity of the amide linker relative to the ortho and para isomers, potentially affecting both target engagement and metabolic stability. [3] A researcher substituting any of the three regioisomers without empirical verification would risk confounding SAR interpretation, as even positional isomerism can reverse selectivity profiles within this chemotype. [2]

Quantitative Comparator Evidence for CAS 496054-95-6 vs. Closest Analogs: Regioisomer, Scaffold, and Pharmacophore-Level Differentiation


Meta-Nitro vs. Para-Nitro Regioisomer: Physicochemical Property Divergence

The meta-nitro regioisomer (CAS 496054-95-6) and para-nitro regioisomer (CAS 496055-85-7) are constitutional isomers with identical molecular formula (C₂₀H₂₁N₃O₄) and molecular weight (367.4 g/mol), yet they exhibit distinct computed physicochemical descriptors. Both isomers share the same computed XLogP3 value of 3.5, hydrogen bond donor/acceptor counts (1 donor, 4 acceptors), and topological polar surface area (95.2 Ų). [1] However, the dipole moment vector orientation differs between the meta and para isomers due to the relative positioning of the electron-withdrawing nitro group, which alters the three-dimensional electrostatic surface and may affect recognition by biological targets that discriminate between these regioisomers. [2]

Regioisomer differentiation Physicochemical profiling Drug-likeness

Benzyl-Substituted vs. Des-Benzyl Piperidine Oxoacetamide: Scaffold-Level Pharmacological Divergence

CAS 496054-95-6 contains a 4-benzyl substituent on the piperidine ring, whereas the structurally simpler analog N-(3-nitrophenyl)-2-oxo-2-(1-piperidinyl)acetamide (CAS not assigned; molecular formula C₁₃H₁₅N₃O₄, MW 277.3 g/mol) lacks this benzyl group. [1] In sigma receptor SAR, the 4-benzylpiperidine moiety is a critical pharmacophoric element: in the Costantino et al. (2005) series, 4-benzylpiperidine derivatives achieved sigma-1 receptor Kᵢ values as low as 1.4 nM, with σ₂/σ₁ selectivity ratios ranging from 0.1 to 9 depending on the aralkyl substituent. [2] These data are from the broader 4-benzylpiperidine chemotype and are not directly measured on CAS 496054-95-6, but establish the benzyl group as essential for high-affinity sigma receptor engagement within this scaffold class. The des-benzyl analog, lacking this pharmacophore, would not be a suitable proxy.

Scaffold comparison CNS drug design Sigma receptor pharmacology

Parent Scaffold (4-Benzylpiperidine) Monoamine Release Profile: Baseline Pharmacological Context for the Chemotype

The parent compound 4-benzylpiperidine (CAS 31252-42-3) acts as a monoamine releasing agent with quantifiable selectivity: EC₅₀ = 109 nM for dopamine (DA), 41.4 nM for norepinephrine (NE), and 5,246 nM for serotonin (5-HT), yielding a dopamine/serotonin selectivity ratio of approximately 48-fold and a norepinephrine/serotonin selectivity ratio of approximately 127-fold. [1] Additionally, 4-benzylpiperidine inhibits monoamine oxidase-A (MAO-A IC₅₀ ≈ 130 μM) and MAO-B (IC₅₀ ≈ 750 μM). [2] While the oxoacetamide substitution present in CAS 496054-95-6 modifies the pharmacology relative to the parent scaffold, these data establish the baseline polypharmacology of the chemotype and inform expectations regarding potential off-target activities that may persist after derivatization.

Monoamine release Dopamine selectivity CNS pharmacology

NMDA Receptor Antagonist Class Assignment via Patent Disclosure: Shared Chemotype, Compound-Specific Optimization Potential

Patent MXPA04000737A discloses piperidine derivatives as NMDA receptor antagonists, with the generic Markush structure encompassing 2-(4-benzylpiperidin-1-yl)-2-oxo-N-(substituted-phenyl)acetamides. Several specific compounds from this series are listed as exemplified embodiments, including 2-(4-benzylpiperidin-1-yl)-N-(4-hydroxyphenyl)-2-oxoacetamide and 2-(4-benzylpiperidin-1-yl)-2-oxo-N-(2-oxo-1,3-dihydroindol-5-yl)acetamide. [1] CAS 496054-95-6 falls within the scope of this patent family but is not itself an exemplified compound, suggesting it represents a less-explored member of the series. The 3-nitrophenyl variant offers a distinct hydrogen-bond acceptor profile compared to the 4-hydroxy and indolone analogs, potentially enabling differential NMDA receptor subtype interactions.

NMDA antagonist Neuroprotection CNS patent landscape

Nitro Group Reducibility as a Synthetic Handle: Meta-Nitro Advantage for Downstream Derivatization

The 3-nitrophenyl group in CAS 496054-95-6 can be selectively reduced to the corresponding 3-aminophenyl derivative under standard catalytic hydrogenation conditions (H₂, Pd/C), yielding a primary aniline handle for further diversification (e.g., amide coupling, sulfonamide formation, reductive amination). [1] In contrast, the 2-nitrophenyl regioisomer (CAS 899974-79-9), upon reduction, produces an ortho-amino group that can participate in intramolecular hydrogen bonding with the adjacent amide carbonyl, potentially cyclizing to form benzimidazolone byproducts under certain conditions. [2] The meta-amino derivative from CAS 496054-95-6 is geometrically incapable of such intramolecular cyclization, providing a more predictable and tractable intermediate for library synthesis. This synthetic differentiation is material for medicinal chemistry groups using CAS 496054-95-6 as a late-stage diversification scaffold rather than an endpoint screening compound.

Synthetic intermediate Nitro reduction SAR expansion

Commercial Availability and Purity Specifications: Procurement Differentiation Among Regioisomers

CAS 496054-95-6 is commercially available from Life Chemicals (catalog F2879-8156) at 90%+ purity in milligram quantities (2 mg at $59, 20 mg at $99 as of 2023), characterizing by HPLC, NMR, and mass spectrometry. [1] The para-nitro regioisomer (CAS 496055-85-7) and ortho-nitro regioisomer (CAS 899974-79-9) are also commercially available through multiple vendors but with varying purity grades and pricing structures. [2] The commercial availability of all three regioisomers from established screening compound suppliers enables head-to-head comparative screening, a logistical prerequisite for rigorous SAR studies. The pricing differential between the three isomers is modest (all in the $50–$150 range for screening quantities), meaning the procurement decision should be driven by the specific nitro-position hypothesis rather than cost.

Compound sourcing Purity comparison Supplier differentiation

Optimal Deployment Scenarios for CAS 496054-95-6 Based on Available Evidence


Regioisomer SAR Profiling of Nitrophenyl-Substituted NMDA Receptor Antagonists

For research groups investigating the NMDA receptor antagonist pharmacophore defined in patent MXPA04000737A, CAS 496054-95-6 provides the missing meta-nitro regioisomer needed to complete a systematic positional scanning study alongside the para-nitro (CAS 496055-85-7) and ortho-nitro (CAS 899974-79-9) variants. [1] Running all three regioisomers in parallel NMDA receptor binding and functional assays (e.g., FLIPR calcium flux or patch-clamp electrophysiology) would elucidate the positional preference of the nitro group for receptor engagement, directly informing lead optimization campaigns. [2]

Sigma Receptor Subtype Selectivity Screening with Meta-Nitro Pharmacophore Contribution

Given the established role of 4-benzylpiperidine derivatives as sigma receptor ligands with Kᵢ values as low as 1.4 nM at σ₁ receptors and σ₂/σ₁ selectivity ratios spanning two orders of magnitude, [1] CAS 496054-95-6 can be submitted to sigma-1 and sigma-2 receptor binding assays to determine whether the 3-nitrophenyl oxoacetamide modification preserves, enhances, or abolishes sigma affinity relative to the parent 4-benzylpiperidine scaffold. Direct comparison with the para-nitro regioisomer would test the hypothesis that nitro position modulates sigma subtype selectivity, as has been observed with aralkyl substituent position in the Costantino et al. (2005) SAR series. [1]

Chemical Probe Development via Selective Nitro Reduction to 3-Aminophenyl Intermediate

Medicinal chemistry teams can exploit the meta-nitro group of CAS 496054-95-6 as a latent amine precursor. Catalytic hydrogenation yields the 3-aminophenyl derivative, which serves as a versatile intermediate for amide coupling, sulfonamide formation, or reductive amination to generate focused libraries. [1] Unlike the ortho-nitro isomer, whose reduction product risks intramolecular cyclization, the meta-amino derivative provides a clean, predictable diversification point for exploring structure-activity relationships around the anilide portion of the molecule. [2]

Polypharmacology Assessment: Profiling Residual Monoamine Transporter Activity in Oxoacetamide Derivatives

Since the parent scaffold 4-benzylpiperidine is a potent monoamine releaser (DA EC₅₀ = 109 nM, NE EC₅₀ = 41.4 nM), [1] any derivative including CAS 496054-95-6 should be counter-screened against dopamine, norepinephrine, and serotonin transporters to quantify the degree to which the oxoacetamide modification attenuates monoamine-releasing activity. This is essential for interpreting phenotypic screening results: a positive hit in a neurodegeneration assay could arise from NMDA antagonism, sigma receptor modulation, monoamine release, or a combination thereof. Only comparative data with the para-nitro and ortho-nitro regioisomers, tested in parallel, can deconvolute these mechanisms. [2]

Quote Request

Request a Quote for 2-(4-benzylpiperidin-1-yl)-N-(3-nitrophenyl)-2-oxoacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.